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Introduction: Forging Covalent Bonds with
Precision and Purpose
In the intricate world of bioconjugation, the ability to link molecules with precision and control is

paramount. Among the diverse arsenal of chemical tools available to the modern researcher,

pyridyldithio crosslinkers stand out for their unique blend of reactivity, selectivity, and, crucially,

cleavability. These heterobifunctional reagents serve as molecular bridges, enabling the

formation of disulfide bonds between proteins, peptides, nucleic acids, and therapeutic

payloads. Their application is particularly prominent in the development of cutting-edge

therapeutics like antibody-drug conjugates (ADCs), where the controlled release of a cytotoxic

agent at the target site is the key to efficacy and safety.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves

beyond a simple recitation of protocols. As a senior application scientist, my objective is to

provide you with a deep, mechanistic understanding of how pyridyldithio crosslinkers work, to

explain the critical parameters that govern their reactivity, and to equip you with the practical

knowledge to design, execute, and troubleshoot your own bioconjugation strategies with

confidence. We will delve into the causality behind experimental choices, ensuring that every

step is not just followed, but understood.
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The Core Mechanism: A Dance of Nucleophiles and
Leaving Groups
At the heart of pyridyldithio chemistry lies the thiol-disulfide exchange reaction, a classic

example of a nucleophilic substitution reaction.[3] The pyridyldithio group is an electrophilic

disulfide that readily reacts with a nucleophilic thiol (sulfhydryl group, -SH) on a target

molecule.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The

deprotonated thiol, the thiolate anion (-S⁻), acts as the nucleophile, attacking one of the sulfur

atoms of the pyridyldithio group. This leads to the formation of a transient, unstable trigonal

bipyramidal transition state. The reaction culminates in the formation of a new, stable disulfide

bond between the two reactant molecules and the release of a pyridine-2-thione molecule.

The release of pyridine-2-thione is a key feature of this chemistry. This byproduct has a strong

absorbance at 343 nm, providing a convenient and real-time spectrophotometric method to

monitor the progress of the reaction.[4] This self-validating aspect of the protocol allows for

precise control and optimization of the conjugation process.
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Caption: Mechanism of thiol-disulfide exchange with a pyridyldithio crosslinker.

Key Players in the Reaction: Structure and
Functionality
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The most commonly employed pyridyldithio crosslinker is N-succinimidyl 3-(2-

pyridyldithio)propionate (SPDP).[5] This heterobifunctional reagent possesses two distinct

reactive moieties, allowing for a two-step conjugation strategy.

N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-

NH₂), such as the side chain of lysine residues and the N-terminus of proteins.[4][6] This

reaction forms a stable amide bond.

Pyridyldithio group: This is the sulfhydryl-reactive end of the crosslinker, participating in the

thiol-disulfide exchange as described above.

This dual reactivity allows for the targeted modification of two different molecules. For instance,

a protein rich in lysine residues can first be "activated" with SPDP through its NHS ester. After

removing excess crosslinker, this modified protein, now bearing pyridyldithio groups, can then

be reacted with a second molecule containing a free thiol.

Variations of the SPDP structure exist to modulate the properties of the resulting conjugate.

Long-chain and PEGylated SPDP crosslinkers, such as PEG4-SPDP and PEG12-SPDP,

incorporate polyethylene glycol (PEG) spacers.[7][8][9][10][11] These spacers can increase the

solubility of the crosslinker and the final conjugate, reduce steric hindrance, and potentially

decrease the immunogenicity of the conjugate.[8][10]

Orchestrating the Reaction: Critical Parameters and
Experimental Choices
The success of a pyridyldithio conjugation reaction hinges on the careful control of several key

parameters. Understanding the "why" behind these choices is crucial for robust and

reproducible results.

The Decisive Role of pH
The pH of the reaction buffer is arguably the most critical factor influencing both the amine-

reactive and sulfhydryl-reactive steps.

Amine Acylation (NHS ester reaction): The reaction of NHS esters with primary amines is

most efficient at a pH of 7.2 to 8.5.[6][12] At this pH, a sufficient proportion of the primary

amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester
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remains manageable. At higher pH values, the hydrolysis of the NHS ester becomes a

significant competing reaction, reducing the efficiency of the conjugation.[4][12]

Thiol-Disulfide Exchange: The thiol-disulfide exchange reaction is also pH-dependent. The

attacking species is the thiolate anion (-S⁻), and its concentration increases with pH.[13][14]

Therefore, the reaction rate generally increases with pH. An optimal pH range for the thiol-

disulfide exchange is typically between 7 and 8.[4] However, at very high pH, the risk of side

reactions, such as disulfide bond scrambling within the protein, increases.

Reaction Step Optimal pH Range Rationale

Amine Acylation (NHS Ester) 7.2 - 8.5
Balances amine nucleophilicity

with NHS ester stability.[6][12]

Thiol-Disulfide Exchange 7.0 - 8.0

Ensures sufficient thiolate

concentration for nucleophilic

attack.[4]

Buffer Selection: Avoiding Unwanted Reactivity
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary

amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the

NHS ester reaction as they will compete with the target protein for the crosslinker.[15]

Phosphate-buffered saline (PBS), borate buffer, or HEPES buffer are commonly used

alternatives.[4][12]

Stoichiometry and Concentration: Driving the Reaction
Forward
The molar ratio of the crosslinker to the protein and the concentrations of the reactants are key

levers to control the degree of modification. A molar excess of the crosslinker is typically used

to drive the reaction to completion. However, excessive amounts can lead to multiple

modifications per protein molecule, which may be undesirable. The optimal ratio should be

determined empirically for each specific application.
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A Validated Protocol: Two-Step Protein-Protein
Conjugation using SPDP
This protocol outlines a general, self-validating procedure for conjugating two proteins, Protein

A (amine-containing) and Protein B (thiol-containing), using SPDP.
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Step 1: Activation of Protein A

Step 2: Conjugation with Protein B
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Caption: A typical two-step workflow for protein-protein conjugation using SPDP.

Materials:
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Protein A (in a suitable amine-free buffer, e.g., PBS, pH 7.4)

Protein B (containing a free thiol)

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Desalting columns

Spectrophotometer

Step-by-Step Methodology:
Part 1: Activation of Protein A with SPDP

Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO

or DMF to a concentration of 20 mM. SPDP has limited aqueous solubility, so preparing a

concentrated stock in an organic solvent is necessary.[4]

Reaction Setup: In a microcentrifuge tube, combine Protein A with the Reaction Buffer. The

final protein concentration should typically be in the range of 1-10 mg/mL.

Initiate the Reaction: Add the SPDP stock solution to the Protein A solution to achieve the

desired molar excess of the crosslinker. A common starting point is a 20-fold molar excess.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle

mixing.

Purification: Remove the excess, unreacted SPDP and the NHS byproduct by passing the

reaction mixture through a desalting column equilibrated with the Reaction Buffer. This step

is crucial to prevent the unreacted crosslinker from modifying Protein B in the subsequent

step.

Part 2: Conjugation of Activated Protein A with Protein B
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Quantify Pyridyldithio Incorporation (Optional but Recommended): The degree of SPDP

modification can be determined by measuring the concentration of pyridine-2-thione released

upon reduction of an aliquot of the activated protein with an excess of a reducing agent like

dithiothreitol (DTT). The absorbance is measured at 343 nm. This provides a quantitative

measure of the number of reactive sites introduced onto Protein A.

Conjugation Reaction: Add Protein B to the purified, SPDP-activated Protein A. The molar

ratio of Protein B to Protein A should be optimized, but a 1:1 ratio is a good starting point.

Monitor Reaction Progress: The progress of the conjugation can be monitored by measuring

the increase in absorbance at 343 nm due to the release of pyridine-2-thione.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle mixing.

Final Purification: Purify the final conjugate from unreacted proteins and the pyridine-2-thione

byproduct using an appropriate method, such as size exclusion chromatography.

The Fate of the Disulfide Bond: Stability and
Cleavage
A key advantage of pyridyldithio crosslinkers is the formation of a cleavable disulfide bond. This

linkage is relatively stable in the bloodstream but can be readily cleaved in the reducing

environment inside a cell, where the concentration of glutathione is significantly higher than in

the plasma.[2][16] This property is exploited in the design of ADCs, where the cytotoxic payload

is released from the antibody upon internalization into the target cancer cell.[16]

The stability of the disulfide bond can be influenced by steric hindrance around the bond. More

hindered disulfide bonds tend to be more stable in circulation but may also be cleaved more

slowly inside the cell.[16] This represents a critical design consideration in the development of

ADCs, where a balance must be struck between plasma stability and efficient payload release.

[16]

Troubleshooting Common Challenges
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Problem Possible Cause(s) Suggested Solution(s)

Low Conjugation Efficiency

- Inactive SPDP due to

hydrolysis. - Incorrect pH of the

reaction buffer. - Presence of

primary amines in the buffer

(e.g., Tris). - Insufficient molar

excess of SPDP. - Inaccessible

amine or thiol groups on the

proteins.

- Prepare fresh SPDP stock

solution immediately before

use. - Verify the pH of all

buffers. - Use an amine-free

buffer such as PBS, borate, or

HEPES.[15] - Increase the

molar ratio of SPDP to the

protein. - Consider using a

longer-chain or PEGylated

SPDP to overcome steric

hindrance.[7][8][9][10][11]

Protein Aggregation

- High degree of modification

leading to changes in protein

conformation and solubility. -

Hydrophobic nature of the

crosslinker.

- Reduce the molar excess of

SPDP. - Perform the

conjugation at a lower

temperature (4°C). - Use a

more water-soluble, PEGylated

SPDP crosslinker.[8][10]

Non-specific Reactions

- Reaction of NHS ester with

other nucleophiles (e.g.,

tyrosine, serine) at high pH.

- Maintain the pH of the NHS

ester reaction in the

recommended range of 7.2-

8.5.[15]

Conclusion: A Versatile Tool for Precision
Bioconjugation
Pyridyldithio crosslinkers, with their well-defined mechanism of action and tunable properties,

represent a powerful and versatile tool in the hands of the informed researcher. By

understanding the intricacies of the thiol-disulfide exchange reaction, the critical influence of pH

and other reaction parameters, and the importance of a well-designed protocol, scientists can

harness the power of these reagents to create novel bioconjugates for a wide range of

applications in research, diagnostics, and therapeutics. The ability to forge stable, yet

cleavable, covalent linkages with precision and control ensures that pyridyldithio crosslinkers

will continue to be a cornerstone of bioconjugation chemistry for years to come.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pdf.benchchem.com/8006/Side_reactions_of_NHS_esters_and_how_to_avoid_them.pdf
https://www.thermofisher.com/order/catalog/product/26129
https://www.fishersci.ca/shop/products/pierce-peg4-spdp-crosslinker/pi26128
https://www.labx.com/item/peg4-spdp-pegylated-long-chain-spdp-crosslinker/DIS-150375-26128
https://www.sigmaaldrich.com/JP/ja/product/aldrich/803499
https://www.thermofisher.com/order/catalog/product/26128
https://www.fishersci.ca/shop/products/pierce-peg4-spdp-crosslinker/pi26128
https://www.sigmaaldrich.com/JP/ja/product/aldrich/803499
https://pdf.benchchem.com/8006/Side_reactions_of_NHS_esters_and_how_to_avoid_them.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
LabX.com. PEG4-SPDP (PEGylated, long-chain SPDP crosslinker). [Link]
Marvin, J. S., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-
small molecule conjugates. Chemical Science, 7(10), 6475-6480. [Link]
ResearchGate. Preparation of activated NHS-esters and their reaction with nucleophilic
amino acid residues present in proteins. [Link]
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
[Link]
Koyilapu, N., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping
the design of redox-responsive polymeric materials. Polymer Chemistry, 11(46), 7333-7348.
[Link]
ResearchGate.
Baker, J. R., et al. (2020). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones.
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct
substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13),
1623-1641. [Link]
Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody drug
conjugates.
Joshi, S. B., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth
Hormone. Molecular Pharmaceutics, 11(6), 1877-1887. [Link]
Gamella, M., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction
chemistry and its application in cell targeting and drug delivery. Journal of
Nanobiotechnology, 17(1), 77. [Link]
Zhang, D., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and
Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition, 47(7), 745-752.
[Link]
Cre
Capsid Constructors.
Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics and Mechanisms of Thiol–Disulfide
Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Journal of
the American Chemical Society, 79(4), 833-838. [Link]
Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and thermodynamic aspects of
cellular thiol-disulfide redox regulation. Antioxidants & Redox Signaling, 11(5), 1047-1058.
[Link]
ResearchGate.
Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of
the American Chemical Society, 79(4), 833-838. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jacobsen, J., & Jacobsen, C. (1979). Reactivity of the thiol group in human and bovine
albumin at pH 3--9, as measured by exchange with 2,2'-dithiodipyridine. The Biochemical
Journal, 181(1), 251-253. [Link]
Creative Biolabs. Troubleshooting Guides. [Link]
Davies, M. J. (2016). Detection, identification, and quantification of oxidative protein
modifications. Redox Biology, 8, 452-463. [Link]
Al-Tikriti, M., & Al-Ani, A. (2021). A Comprehensive Review of Cross-Linked Gels as Vehicles
for Drug Delivery to Treat Central Nervous System Disorders. Pharmaceutics, 13(9), 1341.
[Link]
ResearchGate.
Kim, J. O., et al. (2009). Disulfide-crosslinked polyion micelles for delivery of protein
therapeutics. Journal of Materials Science. Materials in Medicine, 20(10), 2097-2104. [Link]
Boyd, D. A., et al. (2018). The pH dependent reactions of graphene oxide with small
molecule thiols. RSC Advances, 8(33), 18429-18436. [Link]
ResearchGate.
Hansen, B. K., et al. (2019). Quantification and Identification of Post-Translational
Modifications Using Modern Proteomics Approaches. Methods in Molecular Biology, 1959,
167-182. [Link]
Schilling, B. (2020, May 5). Post-Translational Modification Enrichment and Quantitation in
Precision Medicine & Drug Development [Video]. YouTube. [Link]
Schilling, B. (2015). Quantification Strategies for Proteins containing Posttranslational
Modifications. XIV Proteomics Workshop 2015. [Link]
Soares, F. A., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols
and anti-oxidant potential in rat brain. Journal of the Brazilian Chemical Society, 20(6), 1143-
1149. [Link]
Al-Shehri, S., et al. (2021). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for
Drug Loading and Release for Targeted Drug Delivery. Gels, 7(4), 184. [Link]
ResearchGate. Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.
[Link]
Mu, Y., et al. (2019). Genipin-cross-linked hydrogels based on biomaterials for drug delivery:
a review. Expert Opinion on Drug Delivery, 16(12), 1317-1331. [Link]
Ahmed, E. M. (2015). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review.
Journal of Advanced Research, 6(2), 105-121. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b014162?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-
responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and
Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

4. documents.thermofisher.com [documents.thermofisher.com]

5. researchgate.net [researchgate.net]

6. bocsci.com [bocsci.com]

7. PEG12-SPDP (PEGylated, long-chain SPDP crosslinker) 100 mg | Contact Us | Thermo
Scientific™ [thermofisher.com]

8. Thermo Scientific™ PEG4-SPDP (PEGylated, long-chain SPDP crosslinker) | Fisher
Scientific [fishersci.ca]

9. PEG4-SPDP (PEGylated, long-chain SPDP crosslinker) | LabX.com [labx.com]

10. PEG4-SPDP (PEGylated, long-chain SPDP crosslinker) | Sigma-Aldrich
[sigmaaldrich.com]

11. PEG4-SPDP (PEGylated, long-chain SPDP crosslinker) 100 mg | Buy Online | Thermo
Scientific™ [thermofisher.com]

12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

13. Reactivity of the thiol group in human and bovine albumin at pH 3--9, as measured by
exchange with 2,2'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant
potential in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

15. pdf.benchchem.com [pdf.benchchem.com]

16. Decoupling stability and release in disulfide bonds with antibody-small molecule
conjugates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Alchemical Marriage: A Senior Application
Scientist's Guide to Pyridyldithio Crosslinkers]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b014162#mechanism-of-action-of-pyridyldithio-
crosslinkers]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2020/py/d0py01215g
https://pubs.rsc.org/en/content/articlelanding/2020/py/d0py01215g
https://www.creativebiolabs.net/disulfide-linkers.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3613173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3613173/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011212_SPDP_CrsLnk_UG.pdf
https://www.researchgate.net/figure/Chemical-conjugation-with-SPDP-linker-A-A-schematic-overview-and-B-SDS-PAGE-analysis_fig2_335502323
https://www.bocsci.com/research-area/nhs-esters-for-antibody-conjugation-high-reactivity-reliable-results.html
https://www.thermofisher.com/order/catalog/product/26129
https://www.thermofisher.com/order/catalog/product/26129
https://www.fishersci.ca/shop/products/pierce-peg4-spdp-crosslinker/pi26128
https://www.fishersci.ca/shop/products/pierce-peg4-spdp-crosslinker/pi26128
https://www.labx.com/item/peg4-spdp-pegylated-long-chain-spdp-crosslinker/DIS-150375-26128
https://www.sigmaaldrich.com/JP/ja/product/aldrich/803499
https://www.sigmaaldrich.com/JP/ja/product/aldrich/803499
https://www.thermofisher.com/order/catalog/product/26128
https://www.thermofisher.com/order/catalog/product/26128
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://pubmed.ncbi.nlm.nih.gov/7341229/
https://pubmed.ncbi.nlm.nih.gov/7341229/
https://pubmed.ncbi.nlm.nih.gov/19159620/
https://pubmed.ncbi.nlm.nih.gov/19159620/
https://pdf.benchchem.com/8006/Side_reactions_of_NHS_esters_and_how_to_avoid_them.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5365059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5365059/
https://www.benchchem.com/product/b014162#mechanism-of-action-of-pyridyldithio-crosslinkers
https://www.benchchem.com/product/b014162#mechanism-of-action-of-pyridyldithio-crosslinkers
https://www.benchchem.com/product/b014162#mechanism-of-action-of-pyridyldithio-crosslinkers
https://www.benchchem.com/product/b014162#mechanism-of-action-of-pyridyldithio-crosslinkers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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